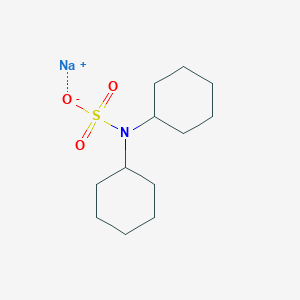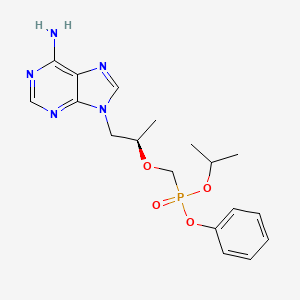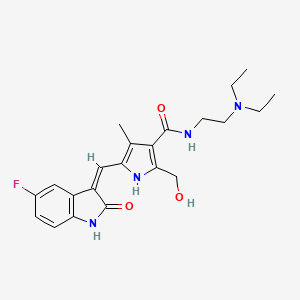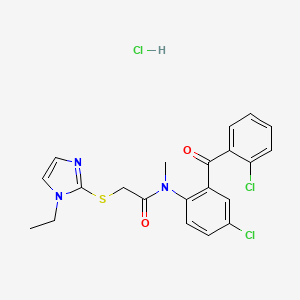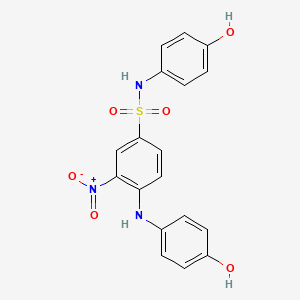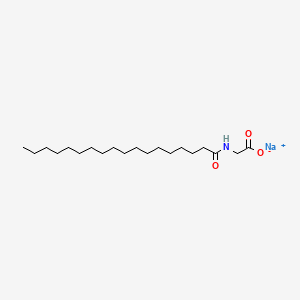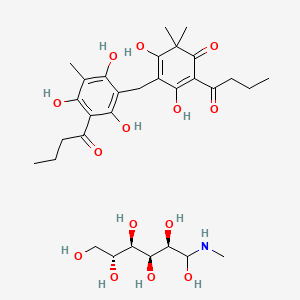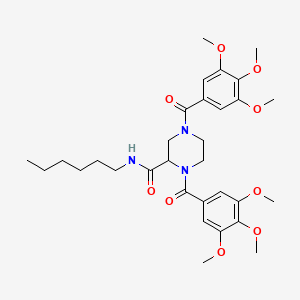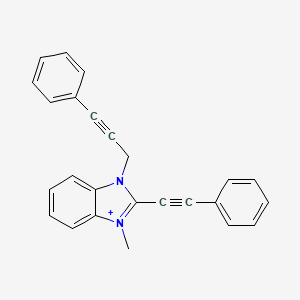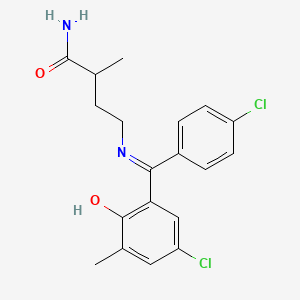
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research. This compound is notable for its unique chemical properties, which make it a subject of interest in the realms of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide typically involves a multi-step process. The initial step often includes the formation of the core structure through a condensation reaction between 5-chloro-2-hydroxy-3-methylbenzaldehyde and 4-chlorobenzaldehyde. This is followed by the introduction of the amino group and the subsequent formation of the butanamide moiety. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature regulation, mixing, and purification is common to achieve high efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Applications De Recherche Scientifique
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanoic acid
- **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanol
- **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutylamine
Uniqueness
The uniqueness of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
104775-02-2 |
|---|---|
Formule moléculaire |
C19H20Cl2N2O2 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]-2-methylbutanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11(19(22)25)7-8-23-17(13-3-5-14(20)6-4-13)16-10-15(21)9-12(2)18(16)24/h3-6,9-11,24H,7-8H2,1-2H3,(H2,22,25) |
Clé InChI |
ZADHPRAISSEMFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=NCCC(C)C(=O)N)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


